3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Description
3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with methyl groups at positions 2 and 5, and a propionic acid side chain at position 4. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and lipophilicity from the methyl substituents. The compound is cataloged under CAS numbers such as 883550-13-8 and is commercially available for research purposes (e.g., Santa Cruz Biotechnology, catalog sc-309628) . Its InChIKey (LMFJKBXQEDYGOZ-UHFFFAOYSA-N) and synonyms (e.g., ASN 13774839, AC1O6AUG) are critical identifiers for database searches .
Properties
IUPAC Name |
3-(2,5-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-7(3-4-8(15)16)9(17)14-10(11-5)12-6(2)13-14/h3-4H2,1-2H3,(H,15,16)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKBXQEDYGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424659 | |
| Record name | 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883550-13-8 | |
| Record name | 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the triazolopyrimidine core. Subsequent hydrolysis of the ester group yields the desired propionic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazolopyrimidine core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The unique structure of the triazolopyrimidine core can interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo vs. Pyrazolo Pyrimidines: The compound 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1158240-94-8) replaces the triazolo ring with a pyrazolo moiety. While the triazolo derivative may exhibit stronger π-π stacking due to the additional nitrogen, the pyrazolo analogue is marketed for medicinal applications, though specific activities remain undisclosed .
Side Chain Modifications
Propionic Acid vs. Acetic Acid :
The compound (5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid (CAS 842972-62-7) shortens the side chain to an acetic acid group. This reduces molecular weight (208.18 vs. ~261.25 for the target compound) and may decrease steric hindrance, enhancing binding to compact active sites .Carboxylic Acid Derivatives :
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 220493-61-8) lacks methyl groups and the propionic acid chain. Its lower molecular weight (180) and LogP (-2.24) suggest higher water solubility compared to the target compound, which likely has a higher LogP due to methyl and propionic acid substituents .
Physicochemical and Functional Properties
*Calculated using standard atomic weights.
†Estimated via computational tools (e.g., ChemAxon).
Research Implications and Trends
- Bioactivity Potential: While direct bioactivity data for the target compound are absent in the provided evidence, structurally related compounds (e.g., pyrazolo derivatives) are explored for medicinal use .
- Synthetic Accessibility : The triazolo-pyrimidine core is synthetically versatile. and highlight methods like oxidative aromatization and additive-assisted synthesis, which could be adapted for scalable production .
Biological Activity
3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid is a heterocyclic compound characterized by its unique triazolopyrimidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various diseases, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
- CAS Number : 883550-13-8
The compound features a triazolopyrimidine structure that is believed to play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolopyrimidine core can bind to various enzymes and receptors, leading to modulation of their activity. This interaction can result in:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical cellular processes.
- Alteration of Cellular Signaling Pathways : It may influence pathways that are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that related compounds showed cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC50 values ranging from 14.5 μM to 57.01 μM .
- The presence of lipophilic functional groups in substituents at the 2-position significantly enhances anti-proliferative activity against MCF-7 cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored as well:
| Microorganism | Activity | IC50 Values |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 0.06–0.12 μg/mL |
| Escherichia coli | Moderate inhibition | Not specified |
| Candida albicans | Notable antifungal activity | Not specified |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Study on Anticancer Properties
A specific study focused on synthesizing derivatives based on the triazolopyrimidine framework demonstrated promising anticancer activities. The derivatives were subjected to in vitro testing against various cancer cell lines:
- Derivative 10b - IC50 = 19.4 μM against MCF-7.
- Derivative 10e - IC50 = 14.5 μM against MCF-7; also showed activity against HCT-116 and PC-3 with IC50 values of 57.01 μM and 25.23 μM respectively .
These results highlight the potential of these compounds as effective anticancer agents.
Molecular Docking Studies
In silico studies using molecular docking simulations have been conducted to predict the binding affinity of these compounds with key targets like EGFR and PI3K pathways involved in cancer progression. The results indicated that certain derivatives could serve as ideal candidates for further development due to their favorable binding interactions and pharmacokinetic profiles .
Q & A
Q. What are the standard synthesis protocols for this compound, and how can reaction conditions be optimized for yield and purity?
Q. What spectroscopic and analytical techniques are essential for characterization?
Methodological Answer: Key techniques include:
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N stretching) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon signals for structural validation .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .
- Elemental Analysis : Ensure C/H/N/O ratios match theoretical values (±0.3% tolerance) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.
Always cross-validate data across techniques to address inconsistencies (e.g., unexpected peaks in NMR may indicate impurities).
Q. What safety precautions are critical during handling?
Methodological Answer: Based on analogous compounds:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) to:
- Predict reaction pathways and transition states for derivative synthesis .
- Simulate spectroscopic properties (e.g., NMR chemical shifts) to validate experimental data .
- Screen substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic targets. Combine computational predictions with high-throughput experimentation for rapid validation .
Q. How to resolve contradictions between experimental and theoretical data?
Methodological Answer:
- Case Example : If observed NMR shifts deviate from simulations:
Re-examine solvent effects (simulations often assume gas-phase conditions).
Check for tautomeric equilibria or conformational flexibility in solution.
Use dynamic NMR to detect slow-exchange processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
